Rhazidine

Description

Historical Context and Early Investigations of Rhazidine

Early investigations into this compound were closely linked to the study of alkaloid-rich plants, particularly those from the Apocynaceae family. This compound was isolated from the bark of Aspidosperma quebracho blanco as a major alkaloid. researchgate.net It was also identified as a minor alkaloid in Rhazya stricta. vtt.fidss.go.th The isolation and structural elucidation of this compound were reported in the mid-20th century. nih.govupenn.edu Initial studies aimed at identifying and characterizing the diverse array of alkaloids present in these botanical sources. Researchers employed techniques such as mass spectrometry and chromatography to determine its tentative formula and structural features. dss.go.thnih.gov The isolation of this compound and other related alkaloids from plant sources has been considered important from a biogenetic viewpoint, as it provides insights into the natural pathways of alkaloid synthesis. ias.ac.in

Significance of this compound within Natural Product Chemistry and Drug Discovery Research

Natural products, including alkaloids like this compound, hold significant importance in chemistry and drug discovery due to their diverse structures and potential biological activities. openaccessjournals.commdpi.comitmedicalteam.pl Historically, a substantial proportion of therapeutic agents have been derived from natural sources or inspired by their structures. itmedicalteam.plscirp.org this compound, as a component of plants used in traditional medicine, falls within this context. jcsp.org.pk The complex and unique chemical scaffolds found in natural products offer a rich source of lead compounds for the development of new drugs. mdpi.comscirp.orgresearchgate.net While challenges exist in working with natural products, such as isolation and supply, advances in analytical techniques and screening methods have contributed to a renewed interest in this field. mdpi.comscirp.org The study of this compound contributes to the broader understanding of the chemical diversity present in nature and its potential applications.

Overview of Current Research Trajectories and Academic Interest in this compound

Current research trajectories involving this compound, while not as extensively documented as some other natural products, continue within the scope of natural product chemistry and potential pharmacological investigations. Studies on the alkaloid content of plants like Rhazya stricta still identify this compound among the isolated compounds, indicating ongoing interest in the chemical profiling of these sources. vtt.fi Research in related areas, such as the synthesis of natural products and the exploration of alkaloid structures, provides a context for potential future studies on this compound. openaccessjournals.comresearchgate.net Academic interest persists in understanding the biosynthesis of indole (B1671886) alkaloids, where compounds like this compound play a role in illustrating structural variations and biogenetic pathways. ias.ac.inrsc.org Cheminformatics studies analyzing the properties of alkaloids from Rhazya stricta, which include this compound, suggest an ongoing academic interest in evaluating the potential therapeutic relevance of these compounds based on their chemical characteristics. researchgate.netnih.gov

Here is a table summarizing some key findings related to the isolation of this compound:

| Source Plant | Alkaloid Type | Key Findings | Citation |

| Aspidosperma quebracho blanco | Indole Alkaloid | Isolated as a major alkaloid. | researchgate.net |

| Aspidosperma quebracho blanco | Indole Alkaloid | Isolation and structure reported. | nih.gov |

| Rhazya stricta | Minor Alkaloid | Identified as a minor component. | vtt.fidss.go.th |

| Rhazya stricta | Indole Alkaloid | Included in studies of alkaloid content. | vtt.fiinsaindia.res.in |

Note: The table above is a static representation. In an interactive format, users might be able to sort or filter the data.

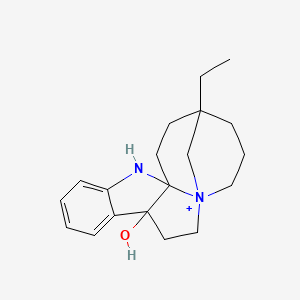

Structure

2D Structure

3D Structure

Properties

CAS No. |

15381-61-0 |

|---|---|

Molecular Formula |

C19H27N2O+ |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

15-ethyl-11-aza-1-azoniapentacyclo[13.3.1.01,12.04,12.05,10]nonadeca-5,7,9-trien-4-ol |

InChI |

InChI=1S/C19H27N2O/c1-2-17-8-5-12-21(14-17)13-11-18(22)15-6-3-4-7-16(15)20-19(18,21)10-9-17/h3-4,6-7,20,22H,2,5,8-14H2,1H3/q+1 |

InChI Key |

YMRLYQGSGLAWTN-UHFFFAOYSA-N |

SMILES |

CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |

Canonical SMILES |

CCC12CCC[N+]3(C1)CCC4(C3(CC2)NC5=CC=CC=C54)O |

Synonyms |

rhazidine |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Methodologies for Rhazidine and Its Analogs

Strategies for Total Synthesis of Rhazidine

The total synthesis of this compound, a pentacyclic indole (B1671886) alkaloid, requires a masterful orchestration of chemical reactions to assemble its complex and stereochemically rich framework. Researchers have devised various strategies to tackle this synthetic puzzle, often drawing inspiration from biosynthetic pathways and previously successful syntheses of related Aspidosperma alkaloids.

Retrosynthetic Analysis Approaches

At the heart of any total synthesis lies the retrosynthetic analysis, a logical process of deconstructing the target molecule into simpler, commercially available starting materials. For this compound, a common retrosynthetic disconnection involves the simplification of the intricate pentacyclic core. A key approach, reported by Smith and coworkers, envisioned a strategy centered on a late-stage intramolecular Heck reaction to forge the crucial C12-C13 bond, thereby closing the D-ring of the Aspidosperma skeleton. This disconnection leads back to a significantly less complex tetracyclic intermediate.

Another conceptual approach involves an intramolecular Mannich reaction to construct the piperidine (B6355638) D-ring, a strategy that has proven effective in the synthesis of other Aspidosperma alkaloids. This disconnection simplifies the target to a precursor containing a tryptamine (B22526) unit and a functionalized side chain poised for cyclization.

A tabulated comparison of these primary retrosynthetic strategies highlights the different bond disconnections and the resulting key synthons.

| Retrosynthetic Strategy | Key Disconnection | Resulting Precursors/Synthons | Reference |

| Intramolecular Heck Reaction | C12-C13 bond (D-ring) | Tetracyclic vinyl iodide and a pendant amine | Smith, A. B., III, et al. |

| Intramolecular Mannich Reaction | N4-C5 and C3-C21 bonds (D-ring) | Tryptamine derivative and a functionalized aldehyde/ketone | Conceptual |

Key Synthetic Intermediates and Reaction Pathways

The successful execution of a total synthesis hinges on the efficient construction of key synthetic intermediates. In the context of this compound synthesis, several pivotal intermediates and reaction pathways have been identified.

Following the intramolecular Heck reaction strategy, a crucial intermediate is the tetracyclic vinyl iodide. Its synthesis often begins with a Fischer indole synthesis to construct the indole core, followed by a series of functional group manipulations and the introduction of the requisite vinyl iodide moiety. The subsequent intramolecular Heck cyclization, typically catalyzed by a palladium complex, is a critical step that forms the pentacyclic core of this compound.

In approaches utilizing an intramolecular Mannich reaction, a key intermediate is a tryptamine-derived precursor bearing an aldehyde or ketone on the side chain. The stereochemistry of this side chain is crucial and is often established using asymmetric catalysis or chiral pool starting materials. The acid-catalyzed intramolecular Mannich reaction then proceeds to form the piperidine ring with the desired stereochemical outcome.

A summary of key reactions and their roles in the synthesis of this compound is presented below:

| Reaction | Role in Synthesis |

| Fischer Indole Synthesis | Construction of the core indole nucleus. |

| Heck Reaction (intramolecular) | Formation of the D-ring to complete the pentacyclic skeleton. |

| Mannich Reaction (intramolecular) | Construction of the piperidine D-ring. |

| Pictet-Spengler Reaction | Alternative method for constructing the C-ring. |

| Diels-Alder Reaction | A potential strategy for the construction of the C and D rings. |

Stereoselective Synthesis of this compound

The stereochemical complexity of this compound, with its multiple chiral centers, demands a high degree of stereocontrol throughout the synthesis. Achieving the correct relative and absolute stereochemistry is a paramount challenge.

One effective strategy for controlling stereochemistry is the use of substrate-controlled diastereoselective reactions. In these reactions, the existing stereocenters in a molecule direct the stereochemical outcome of subsequent transformations. For instance, the reduction of a ketone or the addition of a nucleophile to an imine can be influenced by adjacent stereocenters to favor the formation of one diastereomer over the other.

Furthermore, the application of chiral catalysts in asymmetric synthesis has been instrumental in establishing the absolute stereochemistry of key intermediates. Chiral ligands complexed to metal catalysts can create a chiral environment that directs the formation of one enantiomer preferentially. For example, asymmetric hydrogenation or asymmetric Heck reactions can be employed to set key stereocenters with high enantiomeric excess.

Semi-Synthetic Modifications of this compound and Precursors

With a total synthesis in hand, the focus can shift towards the semi-synthetic modification of this compound and its precursors to explore structure-activity relationships and develop analogs with potentially enhanced biological properties.

Derivatization Strategies for Enhanced Biological Inquiry

Derivatization of the this compound scaffold allows for the systematic investigation of how different functional groups impact its biological activity. Key sites for modification include the indole nitrogen, the ethylidene side chain, and any existing functional groups.

Standard chemical transformations can be employed to introduce a variety of substituents. For example, the indole nitrogen can be alkylated, acylated, or sulfonated. The double bond of the ethylidene side chain offers a handle for various reactions, including hydrogenation, epoxidation, dihydroxylation, and metathesis, allowing for the introduction of diverse functionalities.

| Derivatization Site | Potential Modifications |

| Indole Nitrogen (N1) | Alkylation, Acylation, Sulfonylation |

| Ethylidene Side Chain (C20-C21) | Hydrogenation, Epoxidation, Dihydroxylation, Halogenation |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

Scaffold Diversification Methodologies

Beyond simple derivatization, more profound structural changes can be made to the this compound scaffold to create novel molecular architectures. This process, known as scaffold diversification or scaffold hopping, aims to explore new chemical space while retaining the key pharmacophoric features of the parent molecule.

One approach to scaffold diversification involves ring-distortion strategies, where one of the rings of the pentacyclic system is expanded, contracted, or cleaved. For example, a Beckmann rearrangement of an oxime derived from a ketone within the scaffold could lead to a ring-expanded lactam. Alternatively, ring-closing metathesis (RCM) or ring-opening metathesis (ROM) can be powerful tools for modifying the ring system.

Another strategy involves the fusion of additional rings onto the existing scaffold. For instance, a Diels-Alder reaction using the indole nucleus as a dienophile could lead to the construction of a new six-membered ring. These modifications can lead to analogs with significantly different three-dimensional shapes and potentially novel biological activities.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles is crucial in the synthesis of complex molecules like this compound to minimize environmental impact and enhance efficiency. ijpsjournal.com This approach focuses on developing sustainable processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, a complex alkaloid, these principles guide the choice of solvents, reagents, and reaction conditions.

Key green chemistry strategies applicable to this compound synthesis include:

Use of Greener Solvents: Traditional organic solvents often contribute to pollution through volatile organic compound (VOC) emissions. jddhs.com Research in green synthesis prioritizes the use of safer, alternative solvents such as water, bio-based solvents, or supercritical CO2. jddhs.com For a molecule like this compound, exploring solvent-free reactions or using benign solvents would be a primary goal. mdpi.comjddhs.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and recycled, reducing waste. mdpi.com The synthesis of a complex scaffold like that of this compound could benefit from biocatalysis, which uses enzymes, or heterogeneous catalysis, allowing for high selectivity and milder reaction conditions. ijpsjournal.commdpi.com

Atom Economy and Waste Reduction: Green synthesis aims to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.gov This involves designing synthetic routes that minimize the production of byproducts. jddhs.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comjddhs.com These methods not only align with green principles but can also improve reaction yields and process safety. ijpsjournal.com

By integrating these principles, the synthesis of this compound and its analogs can be designed to be more sustainable, cost-effective, and environmentally responsible, aligning with modern pharmaceutical and chemical manufacturing standards. unibo.it

Analytical Techniques for Structural Elucidation of this compound and Derivatives

The unambiguous determination of the chemical structure of a natural product like this compound and its synthetic derivatives is fundamental. taylorandfrancis.com This process relies on a combination of advanced analytical techniques, primarily spectroscopic and chromatographic methods, to piece together the molecule's atomic connectivity, functional groups, and stereochemistry. taylorandfrancis.comslideshare.net

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about different aspects of a molecule's composition and architecture. studypug.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise structure of organic compounds in solution. semanticscholar.orgmsu.edu It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. semanticscholar.orgyoutube.com Different NMR experiments (e.g., COSY, HSQC) can reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton of this compound.

Table 1: General ¹H and ¹³C NMR Chemical Shifts for Functional Groups Relevant to Alkaloids

| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Alkane (C-H) | 0.5 - 2.0 | 5 - 45 |

| Alkene (C=C-H) | 4.5 - 6.5 | 100 - 150 |

| Aromatic (Ar-H) | 6.5 - 8.5 | 110 - 160 |

| Amine (N-H) | 1.0 - 5.0 (broad) | 30 - 60 |

| Alcohol (O-H) | 0.5 - 5.0 (broad) | 50 - 90 |

| Carbonyl (C=O) | - | 160 - 220 |

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and molecular formula of a compound. studypug.com High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the elemental composition of this compound. mdpi.com Furthermore, tandem MS (MS/MS) techniques involve fragmenting the molecule and analyzing the resulting pieces. chromatographyonline.com This fragmentation pattern provides valuable clues about the molecule's structure and the nature of its substructures. mdpi.comchromatographyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.commsu.edu Covalent bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed. msu.edu The resulting spectrum shows absorption bands that are characteristic of specific bonds, such as C=O (carbonyl), O-H (hydroxyl), N-H (amine), and C=C (alkene), all of which could be present in an alkaloid like this compound. youtube.comlibretexts.org The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule. msu.edulibretexts.org

Table 2: Typical Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine / Amide | N-H | 3300 - 3500 (broad) |

| Alcohol / Phenol | O-H | 3200 - 3600 (broad) |

| Alkane | C-H | 2850 - 3000 |

| Alkene | C=C-H | 3010 - 3100 |

| Carbonyl | C=O | 1650 - 1780 (strong) |

| Alkene | C=C | 1620 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems (alternating single and double bonds) within a molecule. mdpi.com Many alkaloids contain aromatic rings or other conjugated systems that absorb light in the UV or visible range. mdpi.com The wavelength of maximum absorbance (λmax) can help identify the type of chromophore present in the this compound molecule.

Chromatography is a powerful set of techniques used to separate the components of a mixture. nih.gov In the study of this compound, it is indispensable for both isolating the pure compound from a natural source or a synthetic reaction mixture and for assessing its purity. chromatographyonline.comjsmcentral.org

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and analysis of natural products. jsmcentral.orglawdata.com.tw A sample is dissolved in a mobile phase and pumped at high pressure through a column containing a stationary phase. chromatographyonline.com Separation occurs based on the different affinities of the compounds for the stationary and mobile phases. nih.gov For this compound, a reversed-phase column (e.g., C18) with a polar mobile phase (like a mixture of acetonitrile (B52724) and water) would likely be used. lawdata.com.twamecj.com By collecting the fractions that elute from the column at different times, pure this compound can be isolated. chromatographyonline.com The purity of a sample can be assessed by injecting it into the HPLC; a pure sample should ideally result in a single, sharp peak in the chromatogram. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. semanticscholar.org It is suitable for compounds that are volatile or can be made volatile through a chemical process called derivatization. nih.gov The sample is injected into the GC, where it is vaporized and separated in a long capillary column. shimadzu.com As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. nih.gov This technique is highly sensitive and excellent for identifying and quantifying small amounts of this compound or its derivatives, provided they are thermally stable. semanticscholar.orgjfda-online.com

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Primary Use for this compound | Key Advantages |

|---|---|---|---|

| HPLC | Separation in a liquid mobile phase based on differential partitioning with a solid stationary phase. | Isolation from extracts, purification of synthetic products, purity assessment. | Applicable to a wide range of non-volatile and thermally sensitive compounds; excellent for preparative scale isolation. chromatographyonline.com |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis. | Purity assessment, identification of volatile derivatives or impurities. | High resolution and sensitivity; provides structural information from the mass spectrum of each separated peak. semanticscholar.orgnih.gov |

Pharmacodynamics and Molecular Mechanisms of Action of Rhazidine

Receptor Interaction Profiles of Rhazidine

Comprehensive experimental data detailing the interaction of this compound with various receptor families is not available. Computational predictions have suggested potential activities, but these have not been substantiated by in-vitro or in-vivo studies.

Investigation of G Protein-Coupled Receptor (GPCR) Modulation by this compound

There are no specific studies in the public domain that have investigated the modulatory effects of this compound on G Protein-Coupled Receptors (GPCRs). While extracts of Rhazya stricta have been noted for their effects on the central nervous system and cardiovascular system, which are heavily modulated by GPCRs, the specific contribution of this compound to these effects has not been elucidated.

Ligand-Gated Ion Channel Interactions

Information regarding the interaction of this compound with ligand-gated ion channels is currently unavailable. The potential antiarrhythmic properties mentioned in some literature would suggest a possible interaction with cardiac ion channels, but no direct experimental evidence supports this hypothesis.

Nuclear Receptor Agonism/Antagonism Studies

There is no available research on the agonistic or antagonistic effects of this compound on nuclear receptors.

Affinity and Selectivity Profiling Methodologies

Due to the lack of dedicated receptor binding studies for this compound, there are no reported methodologies for its affinity and selectivity profiling. Standard techniques such as radioligand binding assays or fluorescence-based assays would be required to determine its binding affinity (Kd or Ki) and selectivity for various receptor subtypes.

Enzyme Modulation and Inhibition by this compound

Similar to its receptor interaction profile, the effects of this compound on enzyme activity are poorly characterized.

Characterization of Enzyme Binding Sites and Kinetics

There are no published studies that characterize the binding sites of this compound on any specific enzymes or detail the kinetics of such interactions. To understand its potential as an enzyme modulator, studies determining parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be necessary. Techniques like X-ray crystallography or computational docking could further elucidate the specific binding interactions.

Impact on Key Metabolic Enzymes

There is currently no available data detailing the impact of this compound on key metabolic enzymes. To determine such effects, a series of in vitro and in vivo studies would be necessary.

Table 1: Hypothetical Research Plan for Investigating this compound's Effect on Metabolic Enzymes

| Research Phase | Objective | Methodology | Potential Data Output |

| In Vitro Screening | To identify potential interactions between this compound and a panel of key metabolic enzymes. | Enzyme inhibition assays using purified enzymes (e.g., cytochrome P450 isoforms, dehydrogenases). | IC50 values indicating the concentration of this compound required to inhibit enzyme activity by 50%. |

| Cell-Based Assays | To assess the effect of this compound on metabolic pathways within intact cells. | Metabolomic analysis of cells (e.g., hepatocytes) treated with this compound. | Changes in the levels of key metabolites, providing insights into affected pathways. |

| In Vivo Studies | To confirm the metabolic effects of this compound in a whole-organism context. | Administration of this compound to animal models followed by analysis of metabolic markers in blood and tissues. | Data on changes in glucose metabolism, lipid profiles, and other relevant physiological parameters. |

Protein Kinase and Phosphatase Activity Modulation

The modulation of protein kinase and phosphatase activity is a common mechanism of action for many pharmacologically active compounds. However, no studies have been published that investigate the effect of this compound on these crucial regulatory enzymes.

Future research in this area would involve screening this compound against a broad panel of kinases and phosphatases to identify any potential inhibitory or activating effects.

Ion Channel Modulation by this compound

Ion channels are critical for a vast array of physiological processes, and their modulation by chemical compounds is a significant area of pharmacological research. The interaction of this compound with both voltage-gated and ligand-gated ion channels is currently unknown.

Voltage-Gated Ion Channel Regulation

Voltage-gated ion channels are fundamental for the generation and propagation of action potentials in excitable cells. To investigate if this compound regulates these channels, electrophysiological techniques such as patch-clamping would be required.

Ligand-Gated Ion Channel Regulation

Ligand-gated ion channels are activated by the binding of neurotransmitters and are crucial for synaptic transmission. Studies using techniques like two-electrode voltage clamp or patch-clamp on cells expressing specific ligand-gated ion channel subtypes would be necessary to determine if this compound has any modulatory effects.

Intracellular Signal Transduction Pathway Modulation

The ability of a compound to modulate intracellular signal transduction pathways is a key aspect of its pharmacological profile. There is no information available on whether this compound affects these pathways.

Effects on Second Messenger Systems (e.g., cAMP, cGMP, Ca2+)

Second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), and calcium ions (Ca2+) are essential for relaying signals from the cell surface to intracellular targets. To determine if this compound influences these systems, researchers would need to measure the levels of these second messengers in cells treated with the compound.

Table 2: Potential Experimental Approaches to Study this compound's Effect on Second Messengers

| Second Messenger | Experimental Assay | Expected Outcome if this compound has an Effect |

| cAMP | Enzyme-linked immunosorbent assay (ELISA) or Förster resonance energy transfer (FRET)-based biosensors. | An increase or decrease in intracellular cAMP levels. |

| cGMP | ELISA or radioimmunoassay (RIA). | An alteration in intracellular cGMP concentrations. |

| Ca2+ | Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and live-cell imaging. | Changes in intracellular calcium dynamics, such as transient increases or sustained elevations. |

No Scientific Data Available for "this compound" in Relation to Specified Molecular Mechanisms

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data detailing the pharmacodynamics and molecular mechanisms of action of the chemical compound this compound in the context of the requested biological pathways. Extensive queries aimed at elucidating this compound's effects on specific signaling cascades (such as MAPK and PI3K/Akt), its modulation of gene expression and protein synthesis, or its role in cell cycle regulation and apoptosis induction have yielded no relevant results.

The current body of scientific literature does not appear to contain studies that have investigated the interactions of this compound with these particular cellular and molecular processes. Therefore, it is not possible to provide a scientifically accurate and thorough article on the subject as outlined in the user's request.

The requested sections and subsections for the article are:

Cell Cycle Regulation and Apoptosis Induction Mechanisms in Cellular Models

Without any primary or secondary research sources linking this compound to these topics, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

It is important to note that the absence of published research does not definitively mean that this compound has no effect on these pathways. It simply indicates that such effects have not been scientifically investigated and documented in a way that is publicly accessible.

Therefore, until research is conducted and published on the specific molecular interactions of this compound, a detailed and scientifically sound article on its pharmacodynamics and molecular mechanisms of action, as per the requested outline, cannot be produced.

Preclinical Investigations of Biological Activities of Rhazidine in in Vitro and in Vivo Animal Models

Neuropharmacological Research on Rhazidine

Neuropharmacological studies investigating this compound have aimed to elucidate its potential impact on the nervous system. Research in this area has encompassed the modulation of neurotransmitter systems, effects on neuronal excitability and synaptic plasticity, assessment of neuroprotective mechanisms, and modulation of cognitive function in animal models.

Exploration of Neurotransmitter System Modulation

Research into this compound's interaction with neurotransmitter systems seeks to understand how it might influence the chemical signaling between neurons. Neurotransmitters like glutamate (B1630785) and gamma-aminobutyric acid (GABA) are known to affect neuronal firing rates and excitability through ligand-gated ion channels and G-protein coupled receptors (GPCRs). nih.gov Neuromodulators, in contrast, primarily interact with GPCRs to influence synaptic strength, neuronal excitability, and circuit dynamics over longer timescales. nih.gov While the provided search results discuss neurotransmitter modulation in general and in the context of other compounds, specific details on this compound's direct modulation of particular neurotransmitter systems were not found within the provided snippets. Studies on other compounds, such as vortioxetine (B1682262) and ropinirole, have shown effects on serotonergic and dopaminergic neurotransmission, highlighting the relevance of this area of investigation in neuropharmacology. mdpi.com

Studies on Neuronal Excitability and Synaptic Plasticity

Neuronal excitability and synaptic plasticity are fundamental processes underlying learning and memory. Synaptic plasticity, such as long-term potentiation (LTP), involves persistent modifications in synaptic strength. nsf.gov Intrinsic neuronal excitability, the propensity of a neuron to fire action potentials, and its plasticity represent a non-synaptic mechanism potentially important for the formation of neuronal ensembles. nsf.govfrontiersin.org Enhanced neural excitability is observed in various brain areas following behavioral learning. frontiersin.org Studies on other compounds and genetic manipulations have demonstrated roles in regulating neuronal excitability and synaptic plasticity, sometimes involving mechanisms like Kv7 channels. nsf.govnih.govnih.gov While the importance of these processes is highlighted, specific research findings detailing this compound's effects on neuronal excitability and synaptic plasticity were not present in the provided search results.

Assessment of Neuroprotective Mechanisms in Preclinical Models

Neuroprotective mechanisms are crucial for preventing neuronal damage and death in various neurological conditions. Preclinical models, both in vitro and in vivo, are used to evaluate the potential of compounds to protect neurons. mdpi.comfrontiersin.org Mechanisms of neuroprotection can involve combating oxidative stress, modulating inflammatory pathways, and promoting the synthesis of neurotrophic factors. mdpi.comresearchgate.net For instance, studies on procyanidins demonstrated neuroprotective effects by activating the Nrf2/ARE pathway and alleviating oxidative damage in PC12 cells and zebrafish. mdpi.com Other research has explored the neuroprotective potential of compounds by assessing their impact on cell viability, morphology, and the release of pro-inflammatory cytokines in intoxicated cell models. nih.gov While the search results emphasize the importance of preclinical models and various neuroprotective strategies, specific data regarding this compound's neuroprotective mechanisms in these models were not found.

Cognitive Function Modulation in Animal Behavioral Models

Animal behavioral models are widely used to assess the effects of potential therapeutic agents on cognitive functions such as learning and memory. mdpi.comnih.govnih.gov Various animal models exist to mimic cognitive impairment seen in conditions like Alzheimer's disease, including transgenic models and models induced by neurotoxic agents. mdpi.comnih.govfrontiersin.orgjebms.org Behavioral tests, such as the passive avoidance test and the Morris Water Maze, are employed to evaluate memory and spatial learning abilities in these models. jebms.org Studies on other interventions, like resistance exercise, have shown positive effects on memory in animal models of Alzheimer's disease. nih.gov Although the search results highlight the methodologies and importance of studying cognitive function in animal models, specific findings on this compound's modulation of cognitive function in such models were not available in the provided snippets.

Anti-Inflammatory and Immunomodulatory Research

Research into the anti-inflammatory and immunomodulatory properties of this compound focuses on its potential to influence the immune system and inflammatory responses. This includes investigating its effects on the production of pro-inflammatory cytokines in cellular assays.

Modulation of Pro-Inflammatory Cytokine Production in Cellular Assays

Pro-inflammatory cytokines are key mediators of inflammation and are produced by various immune cells, including macrophages and lymphocytes. thermofisher.comassaygenie.com Key pro-inflammatory cytokines include IL-1β, IL-6, and TNF-α, which play crucial roles in coordinating immune responses and driving inflammation. thermofisher.comassaygenie.comeurofins-viracor.com Cellular assays are commonly used to measure cytokine levels and assess the impact of compounds on their production. assaygenie.combioagilytix.com Studies on other natural products and compounds have demonstrated the ability to reduce the release of pro-inflammatory cytokines like IL-1β and TNF-α in various cellular models, suggesting anti-inflammatory potential. nih.govfrontiersin.org While the importance of modulating pro-inflammatory cytokines is evident from the search results, specific data detailing this compound's effects on pro-inflammatory cytokine production in cellular assays were not found within the provided snippets.

Impact on Immune Cell Activation and Function

Studies in preclinical models have investigated the influence of compounds on immune cell activation and function. For instance, research has explored how certain agents can engineer immune cells, such as T cells, B cells, NK cells, and monocytes, to activate endogenous CD8 killer T cells, a key component of the immune system involved in combating diseases. Overcoming the challenge of presenting disease-associated antigens to CD8 T cells through the MHC-I pathway is a significant aspect of this research. Preclinical data has demonstrated that delivering antigens directly into the cytosol of immune cells can enable direct MHC-I antigen presentation to CD8 T cells by various immune cell types. This approach has shown potential in activating endogenous immune responses across multiple antigens in vivo, leading to protection in prophylactic studies and tumor regression in therapeutic studies in mice. Furthermore, these responses were found to correlate with the infiltration of antigen-specific cells into tumors.

Another area of investigation involves the role of specific proteins, such as GDF-15, in inhibiting the activation of myeloid immune cells, including M1 macrophages. Preclinical data, including in vitro analyses, have shown that GDF-15 can inhibit the polarization of M0 to M1 macrophages, affecting activation marker expression and cytokine secretion. Neutralizing GDF-15 has been shown to restore this activation in vitro. In in vivo melanoma models, the absence of GDF-15 led to an increase in the counts and activation status of macrophages and antigen-presenting dendritic cells in tumor tissue. These findings suggest that GDF-15 can counteract myeloid immune cell activation, contributing to an immune-evasive tumor microenvironment.

The Rho family of small GTPases, including RhoG, also plays a role in regulating fundamental processes in immune cells like actin-cytoskeleton dynamics, migration, survival, and proliferation, as well as immunological functions such as phagocytosis during inflammatory responses. Alterations in RhoG-specific signaling can lead to physiological and pathological issues.

Anti-Inflammatory Effects in In Vivo Animal Models of Inflammation

Experimental animal models are widely used to investigate the anti-inflammatory effects of potential therapeutic agents. These models are crucial for evaluating drugs targeting both acute and chronic inflammation. Common models include carrageenan-induced paw edema in rats, which is used to measure the effects of drugs on acute inflammation. This model is suitable for evaluating agents that inhibit histamine (B1213489) or act on prostaglandins. Other models like histamine-induced paw edema are also used to confirm the efficacy of agents acting on the initial phase of carrageenan-induced edema.

Topically applied irritants such as arachidonic acid or croton oil are used in models to evaluate substances for treating inflammatory skin diseases. Arachidonic acid application leads to local erythema, edema, and neutrophil accumulation, with edema reduction indicating inhibition of cyclooxygenase and lipoxygenase products. Croton oil induces histamine and serotonin (B10506) secretion, increased vascular permeability, neutrophil migration, and eicosanoid synthesis. Substances inhibiting cyclooxygenase and lipoxygenase pathways also inhibit inflammation induced by croton oil.

Animal models of rheumatoid arthritis, such as rat adjuvant arthritis and collagen-induced arthritis in rats and mice, are also utilized for preclinical testing of anti-arthritic agents. These models exhibit characteristics similar to human rheumatoid arthritis, including inflammation, bone resorption, and cartilage destruction. They have a proven track record for predicting efficacy in humans for various anti-inflammatory and immunosuppressive agents.

While the provided search results discuss preclinical investigations into immune cell activation and anti-inflammatory effects using various compounds and models, specific detailed research findings directly linking this compound to these effects in these models were not prominently found within the initial search results. The results provide context on the types of preclinical studies conducted in these areas.

Anti-Cancer Mechanistic Investigations of this compound

Preclinical cancer research extensively utilizes in vitro cell cultures and in vivo xenograft models to investigate the anti-cancer mechanisms of potential drugs. These investigations aim to understand how compounds affect cancer cell behavior at a mechanistic level.

Inhibition of Cancer Cell Proliferation and Viability in In Vitro Assays

In vitro assays are fundamental for evaluating the effect of drug candidates on cancer cell proliferation and viability. These assays are often performed in 2D or 3D cell culture settings using a broad panel of human and murine cancer cell lines. Standard methods include measuring cell viability using assays like MTT, which assess the metabolic activity of living cells. Cell proliferation, the process of cell division and reproduction, is another key parameter evaluated in these assays. Dysregulation of cell proliferation is a hallmark of cancer.

Studies on various compounds in preclinical settings have demonstrated the inhibition of cancer cell viability and proliferation in a dose-dependent manner. For instance, certain tyrosine-kinase inhibitors significantly inhibited the viability of medullary thyroid carcinoma cell lines in vitro.

While the search results highlight the importance and methodologies of assessing cancer cell proliferation and viability in vitro during preclinical investigations, specific data tables or detailed findings directly pertaining to this compound's effects on these parameters in various cancer cell lines were not explicitly provided in the initial results.

Induction of Apoptosis and Autophagy in Cancer Cell Lines

The induction of programmed cell death, including apoptosis and autophagy, is a critical mechanism by which anti-cancer agents exert their effects. Preclinical studies frequently investigate the ability of compounds to trigger these processes in cancer cell lines. Apoptosis is a highly regulated process of cell dismantling, while autophagy involves the degradation and recycling of cellular components.

Studies on various compounds have shown their ability to induce apoptosis and/or autophagy in cancer cells. For example, a hydroalcoholic extract from Trifolium pratense L. was shown to induce apoptosis and autophagy cell death in human prostate cancer cell lines in vitro. Another study demonstrated that a compound could induce autophagy-dependent apoptosis in cancer cells through the activation of ER stress. The simultaneous activation of apoptosis and autophagy can occur, sometimes acting synergistically or antagonistically depending on the context and whether autophagy promotes cell survival or death.

Assays to detect and quantify apoptosis often involve the

Cardiovascular System Research (Preclinical)

Preclinical research on the cardiovascular effects of compounds typically involves assessing their impact on vascular tone in isolated organ preparations and their influence on cardiac electrophysiology in in vitro models. reprocell.comnih.govnih.govnih.govcriver.com

Modulation of Vascular Tone in Isolated Organ Preparations

Studies utilizing isolated organ preparations, such as arterial rings, are standard methods to evaluate the modulation of vascular tone by potential therapeutic agents. reprocell.comnih.govnih.gov These preparations allow for the assessment of vasoconstrictor or vasodilator effects independent of systemic influences. Based on the reviewed literature, detailed findings specifically on the modulation of vascular tone by this compound in isolated organ preparations were not available.

Effects on Cardiac Electrophysiology in In Vitro Models

In vitro models, including studies on cardiac cells or tissue preparations, are employed to investigate the effects of compounds on the electrical activity of the heart, which is crucial for identifying potential arrhythmogenic risks. nih.govcriver.comduke.eduivfcmg.commedparkhospital.com These studies examine parameters such as action potential duration and ion channel activity. Based on the reviewed literature, detailed findings specifically on the effects of this compound on cardiac electrophysiology in in vitro models were not available.

Anti-Microbial and Anti-Parasitic Research

Extracts from Rhazya stricta, a plant containing this compound, have been investigated for their anti-microbial and anti-parasitic properties. vtt.fiijabbr.comacademicjournals.orgnih.govresearchgate.net While these studies often examine the activity of the crude extract or other isolated compounds, they provide a context for the potential biological activities present in the plant source of this compound.

Inhibition of Bacterial Growth Mechanisms

Research on Rhazya stricta extracts has indicated antibacterial activity against various bacterial strains. An ethanolic extract of R. stricta fruit demonstrated antibacterial activity in vitro against Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. vtt.fi Methanol (B129727) and chloroform (B151607) extracts from the roots of R. stricta have also shown antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ijabbr.comacademicjournals.org One study reported that an ethanolic extract of R. stricta had an average inhibition zone of 8.3 mm against six strains of S. aureus and a minimum inhibitory concentration (MIC) as low as 3.1 ppm against some S. aureus samples. ijabbr.com

While this compound is a component of Rhazya stricta, specific data detailing the inhibition of bacterial growth mechanisms solely by isolated this compound, including MIC values for various bacteria, were not explicitly provided in the reviewed literature. However, other alkaloids isolated from R. stricta, such as tetrahydrosecamine, have shown broad-spectrum antimicrobial activity (except against E. coli) with MIC values ranging from 0.1 to 5.0 mg/ml. academicjournals.org Strictanol, another component, was found to be particularly active against E. coli and P. aeruginosa with an MIC of 0.5 mg/ml for both organisms. academicjournals.org

A summary of some reported antibacterial activities of Rhazya stricta extracts is presented in the table below:

| Source Material | Extract Type | Tested Bacteria | Observed Activity / Findings |

| Rhazya stricta fruit | Ethanolic extract | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi | Antibacterial activity in vitro. vtt.fi |

| Rhazya stricta roots | Methanol and chloroform extracts | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Antimicrobial activity. ijabbr.comacademicjournals.org |

| Rhazya stricta (unspecified part) | Ethanolic extract | Staphylococcus aureus (6 strains) | Average inhibition zone 8.3 mm; lowest MIC 3.1 ppm. ijabbr.com |

Antifungal and Antiviral Activity in Cellular Assays

Investigations into the biological activities of Rhazya stricta have also included assessments of antifungal potential. Fractionated methanol and chloroform extracts of R. stricta have demonstrated significant antifungal activity. vtt.fi Specifically, methanol and chloroform extracts from the roots of R. stricta showed antifungal activity against Aspergillus terreus, Aspergillus flavus, and Candida albicans. ijabbr.comacademicjournals.org More recent studies have explored the fungicidal activity of Rhazya stricta aqueous extract and silver nanoparticles synthesized using this extract against plant pathogenic fungi, including Alternaria alternata, Bipolaris maydis, Curvularia australiensis, Drechslera halodes, and Macrophomina phaseolina. nih.govresearchgate.net The aqueous extract showed maximum antifungal activity at a concentration of 20%, with D. halodes being the most sensitive species. nih.gov Silver nanoparticles synthesized from the aqueous extract exhibited even stronger antifungal activities, significantly inhibiting the mycelial growth of all tested species. nih.gov

Based on the reviewed literature, detailed findings specifically on the antiviral activity of this compound in cellular assays were not available. While some search results discussed antiviral research on other compounds, none provided data for this compound. nih.govmdpi.commdpi.compatestate.commdpi.comnih.govresearchgate.netnih.gov

A summary of some reported antifungal activities of Rhazya stricta extracts is presented in the table below:

| Source Material | Extract Type | Tested Fungi | Observed Activity / Findings |

| Rhazya stricta | Fractionated methanol and chloroform extracts | Not specified in snippet. | Significant antifungal activity. vtt.fi |

| Rhazya stricta roots | Methanol and chloroform extracts | Aspergillus terreus, Aspergillus flavus, Candida albicans | Antifungal activity. ijabbr.comacademicjournals.org |

| Rhazya stricta (unspecified part) | Aqueous extract | Alternaria alternata, Bipolaris maydis, Curvularia australiensis, Drechslera halodes, Macrophomina phaseolina | Fungicidal activity; maximum activity at 20% concentration; D. halodes most sensitive. nih.gov |

Antiparasitic Effects in In Vitro Models

The Rhazya stricta plant has been mentioned in the context of traditional medicine uses that include addressing various ailments, which could potentially encompass parasitic infections. academicjournals.org Some reviews on antiparasitic activities of medicinal plants list R. stricta as a plant with potential activity, but specific in vitro data for this compound's antiparasitic effects were not detailed in the reviewed literature. vtt.firesearchgate.net Research on antiparasitic effects in in vitro models typically involves assessing the impact of a compound on the viability or growth of parasites. researchgate.netmdpi.comnih.gov Based on the reviewed literature, detailed findings specifically on the antiparasitic effects of this compound in in vitro models were not available.

Other Investigated Biological Activities in Preclinical Models

Preclinical research plays a crucial role in evaluating the potential biological effects of a compound before human trials. biobide.com This stage often involves both in vitro studies using cell cultures and in vivo studies utilizing animal models to understand a compound's activity and potential mechanisms. biobide.comnih.govmdpi.commdpi.comnih.gov While traditional animal models have been widely used, there is an increasing emphasis on alternative methods and refining existing models. biobide.com

Antioxidant Mechanisms

The antioxidant activity of compounds is often investigated in preclinical settings to understand their potential in counteracting oxidative stress, which is implicated in various diseases. rsc.orgfrontiersin.orgmdpi.commdpi.comnih.govmdpi.comnih.govmdpi.comnih.gov Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms. frontiersin.orgnih.gov Antioxidants can exert their effects through various mechanisms, including scavenging free radicals, chelating metal ions, and enhancing the activity of antioxidant enzymes. rsc.orgfrontiersin.orgnih.gov

While the provided search results discuss the antioxidant mechanisms and preclinical evaluation of various compounds in general rsc.orgfrontiersin.orgmdpi.commdpi.comnih.govmdpi.comnih.govmdpi.comnih.govsld.cu, specific detailed research findings on the antioxidant mechanisms of this compound in in vitro and in vivo animal models were not prominently available within the initial search results. Studies on other natural compounds have demonstrated antioxidant effects by reducing markers of oxidative stress like malondialdehyde (MDA) and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in animal models. nih.gov In vitro methods often involve assessing the scavenging activity against free radicals like DPPH and ABTS. mdpi.commdpi.comsld.cu Further specific research on this compound's direct impact on these markers and pathways in preclinical models is needed to fully characterize its antioxidant mechanisms.

Antispasmodic Effects in Animal Models

Antispasmodic effects, which involve the reduction of excessive smooth muscle contractility, are another area of preclinical investigation for various compounds. nih.govijpsjournal.comimrpress.com These effects are commonly evaluated using both in vitro techniques on isolated smooth muscle tissues and in vivo models, such as gastrointestinal transit tests in mice. nih.govijpsjournal.comimrpress.com Isolated organ preparations, such as rabbit jejunum, rat ileum, bladder, or uterus, are frequently used in ex vivo studies to assess spasmolytic activity without the complexities of drug bioavailability in vivo. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Rhazidine Analogs

Elucidation of Key Pharmacophores within the Rhazidine Scaffold

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. mdpi.comnih.gov The indole (B1671886) scaffold, a core component of this compound, is a versatile pharmacophore found in numerous bioactive natural products with a wide range of pharmacological properties. researchgate.net Pyrroloindolines, particularly those with quaternary substitution at the C3 position, are key structural elements in many natural indole alkaloids and bioactive molecules due to their conformational rigidity and well-defined spatial arrangement of substituents. researchgate.net While specific details on the pharmacophore elucidation solely for this compound are not extensively detailed in the provided search results, the presence of the indole and pyrroloindoline motifs suggests their likely importance for its biological activities. Studies on other compound classes have shown that pharmacophore models can be generated based on the structural information of active molecules, identifying critical features such as hydrogen bond acceptors, donors, and hydrophobic regions. nih.gov

Impact of Structural Modifications on Biological Activity and Selectivity

Structural modifications to a lead compound are a common strategy in drug discovery to optimize its biological activity and selectivity. nih.gov This involves altering different parts of the molecule, such as adding or removing substituents or changing stereochemistry.

Substituent Effects on Ring Systems

Substituents on aromatic ring systems can significantly influence the electron density and steric environment, thereby affecting a molecule's reactivity and interaction with biological targets. lasalle.edusaskoer.calibretexts.org These effects can be electronic (inductive or resonance) or steric. lasalle.edu Electron-donating groups generally activate aromatic rings towards electrophilic substitution, while electron-withdrawing groups deactivate them. saskoer.calibretexts.org The position of substituents (ortho, meta, or para) also plays a crucial role in determining the regioselectivity of reactions and can impact biological activity. lasalle.edusaskoer.calibretexts.org While the provided results mention substituent effects in the context of other compound classes like thiazole (B1198619) derivatives and nucleosides, and the cytotoxicity of hydroxyl substituents in some quebrachamine (B1219942) derivatives, specific detailed research findings on the impact of various substituents on the ring systems of this compound and its analogs are not extensively available in the provided snippets. mdpi.comresearchgate.netnih.gov However, the general principles of substituent effects are applicable to the this compound scaffold, suggesting that introducing different functional groups on its indole or pyrroloindoline rings would likely modulate its biological activity.

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its interaction with chiral biological targets like proteins and enzymes. mdpi.com Different stereoisomers (e.g., enantiomers and diastereomers) of a compound can exhibit significant differences in potency, efficacy, and selectivity due to variations in how they fit into a binding site and the specific interactions they form. mdpi.com The isolation of natural products with defined stereochemistry, such as the (+) enantiomers of related compounds, highlights the importance of stereochemical control in natural product synthesis and drug design. researchgate.net this compound itself possesses defined stereocenters, and the biological activity of its different stereoisomers or diastereomers of its analogs would be expected to vary. Studies on other classes of compounds, including aziridine (B145994) derivatives, have investigated the biological activities of different stereoisomers. nih.govmdpi.com While direct detailed studies on the stereochemical influences on this compound's activity are not provided, the general understanding in medicinal chemistry dictates that stereochemistry is a critical factor to consider in the design and evaluation of this compound analogs.

Rational Design Strategies for Novel this compound Derivatives

Rational drug design aims to discover and optimize new drug candidates based on an understanding of the biological target and how molecules interact with it. ajpbp.commdpi.com This approach contrasts with traditional serendipitous drug discovery.

Ligand-Based Drug Design Approaches

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. ajpbp.commdpi.combiosolveit.denih.gov This approach relies on the knowledge of existing ligands that bind to the target and aims to derive a model that correlates structural and physicochemical properties of these ligands with their biological activity (SAR). biosolveit.denih.govgardp.orgnih.gov LBDD methods include the development of QSAR models, pharmacophore models, and similarity searching. nih.govnih.govmdpi.com By analyzing a series of this compound analogs with known activities, LBDD could be used to identify the key molecular features responsible for their biological effects and to design new derivatives predicted to have improved properties. nih.gov This involves studying the structural and physicochemical features of active ligands to understand the essential interactions with the target. nih.gov

High-Throughput Screening and Combinatorial Chemistry in this compound Analog Discovery

The discovery of novel drug candidates, including analogs of natural products like this compound, often leverages the power of high-throughput screening (HTS) and combinatorial chemistry. These techniques enable the rapid synthesis and evaluation of vast numbers of compounds, significantly accelerating the lead identification and optimization process. fortunepublish.comniscpr.res.in

Combinatorial chemistry involves the creation of large libraries of structurally diverse molecules by combining different building blocks in a systematic way. fortunepublish.comniscpr.res.in This approach allows for the simultaneous synthesis of thousands to millions of compounds, far exceeding the capacity of traditional one-by-one synthesis. fortunepublish.comniscpr.res.inslideshare.net Techniques such as solid-phase synthesis and parallel synthesis are fundamental to generating these diverse chemical libraries. fortunepublish.com

High-Throughput Screening (HTS) is the complementary process that allows for the rapid assessment of the biological activity of these large compound libraries against specific therapeutic targets. fortunepublish.comresearchgate.net HTS typically involves automated systems and miniaturized assay formats, such as 96-well or 384-well plates, to quickly measure the effect of each compound. ijpsonline.comdrugtargetreview.com This enables the identification of "hit" compounds that exhibit desired activity, which can then be further investigated and optimized. slideshare.netijpsonline.com

The application of HTS and combinatorial chemistry to this compound analog discovery would involve:

Library Design: Designing combinatorial libraries based on the this compound scaffold, varying substituents at different positions known or predicted to influence activity based on SAR studies. This could involve selecting a range of commercially available or synthetically accessible building blocks (e.g., amines, carboxylic acids, halides) to introduce chemical diversity. osdd.net

Combinatorial Synthesis: Synthesizing the designed library of this compound analogs using automated or parallel synthesis techniques. Solid-phase synthesis is often employed in combinatorial chemistry due to its ease of purification and automation. fortunepublish.comresearchgate.net

High-Throughput Screening: Screening the synthesized library of this compound analogs in relevant biological assays. For example, if this compound is being investigated for a particular therapeutic application, the analogs would be tested in high-throughput assays relevant to that indication (e.g., enzyme inhibition assays, cell-based functional assays, receptor binding assays). fortunepublish.commdpi.com The use of sensitive detection methods, such as fluorescence-based assays, is common in HTS. fortunepublish.com

Hit Identification and Validation: Identifying compounds that show significant activity in the HTS campaign ("hits"). These initial hits would then undergo secondary screening and validation to confirm their activity and rule out false positives.

SAR Elucidation: The data generated from screening the combinatorial library provides valuable information for understanding the structure-activity relationships of this compound analogs. By analyzing the activity of compounds with different substituents, researchers can identify structural features that are important for activity and use this information to guide the synthesis of more potent and selective analogs. nih.gov

While specific detailed research findings on the application of HTS and combinatorial chemistry solely for this compound analog discovery were not extensively detailed in the provided search results, the general principles and methodologies are well-established in drug discovery and applicable to natural product scaffolds like this compound. fortunepublish.comniscpr.res.inslideshare.netresearchgate.net The efficiency gained through these methods allows for a much broader exploration of chemical space around the this compound core than would be possible with traditional methods, increasing the likelihood of identifying novel and potent analogs. fortunepublish.commdpi.com Automated synthesis platforms are increasingly being integrated with HTS to further accelerate the design-make-test cycle in drug discovery. drugtargetreview.combiospace.comnih.govnih.govchemrxiv.org

Example of Hypothetical Data Table (Illustrative)

To illustrate the type of data that might be generated from an HTS campaign on a this compound analog library, consider a hypothetical library where a specific position on the this compound scaffold is varied with different substituents (R1). The table below shows hypothetical activity data (e.g., IC50 values in a functional assay) for a small selection of these analogs.

| Compound ID | R1 Substituent | Hypothetical Activity (IC50 µM) |

| This compound | -H | 1.5 |

| Analog A | -CH₃ | 0.8 |

| Analog B | -Cl | 2.1 |

| Analog C | -OCH₃ | 0.5 |

| Analog D | -NO₂ | >10 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound analogs.

Such data tables, when populated with actual experimental results from a large combinatorial library, would be analyzed to identify trends and patterns, informing the SAR and guiding further analog synthesis and optimization. The integration of computational tools for library design and data analysis is also a critical aspect of modern HTS and combinatorial chemistry workflows. osdd.net

Advanced Methodological Approaches in Rhazidine Research

Omics Technologies in Unraveling Rhazidine's Mechanisms

Extensive searches of scientific literature and databases did not yield specific studies applying omics technologies—such as transcriptomics, proteomics, or metabolomics—to investigate the mechanisms of action of the chemical compound this compound. While these technologies are widely used in pharmacology and natural product research to understand the biological effects of various compounds, their specific application to this compound has not been documented in available research.

Transcriptomics and Gene Expression Profiling

There is currently no publicly available research that details the use of transcriptomics or gene expression profiling to analyze the cellular response to this compound. Such studies, which often utilize techniques like RNA-sequencing or microarrays, would be instrumental in identifying genes and signaling pathways that are transcriptionally altered by the compound, thereby offering insights into its mechanism of action.

Proteomics for Protein Target Identification

No specific proteomic studies aimed at identifying the direct protein targets of this compound have been published in the scientific literature. Methodologies such as affinity purification-mass spectrometry, cellular thermal shift assays (CETSA), or other chemical proteomics approaches have not been documented in the context of this compound research. These techniques are crucial for elucidating the specific proteins a compound interacts with to exert its biological effects.

Metabolomics for Pathway Analysis

Information regarding the application of metabolomics to study the effects of this compound on cellular metabolic pathways is not available in the current body of scientific literature. Metabolomic analyses are used to identify and quantify endogenous small-molecule metabolites, providing a functional readout of the physiological state of cells and helping to pinpoint the metabolic pathways perturbed by a compound.

Advanced Imaging Techniques for Cellular Localization and Dynamics

There is no documented use of advanced imaging techniques to study the subcellular localization or the dynamics of molecular interactions of this compound.

Confocal Microscopy

No studies have been found that employ confocal microscopy to visualize the subcellular distribution of this compound or its effects on cellular structures. This technique would be valuable for determining where the compound accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm) and observing any morphological changes it might induce.

Future Perspectives and Unaddressed Research Questions in Rhazidine Studies

Identification of Novel Molecular Targets for Rhazidine

A fundamental aspect of understanding the therapeutic potential of any compound lies in the identification of its molecular targets. For this compound, the specific proteins or cellular pathways it interacts with to exert its biological effects are largely unknown. Future research should prioritize the elucidation of these targets. Techniques such as affinity chromatography, proteomics-based approaches, and computational modeling can be employed to identify and validate the direct binding partners of this compound within the cell. The identification of novel molecular targets will not only shed light on its mechanism of action but also open up new avenues for its therapeutic application. nih.govnih.govchemdiv.com

Table 1: Potential Methodologies for a Novel Molecular Target Identification of this compound

| Methodology | Description | Potential Outcome |

| Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from cell lysates. | Identification of direct binding proteins. |

| Proteomics (e.g., SILAC) | Quantitative analysis of protein expression changes in cells treated with this compound. | Elucidation of pathways affected by this compound. |

| Computational Docking | In silico prediction of this compound binding to known protein structures. | Prioritization of potential targets for experimental validation. |

| Genetic Screens (e.g., CRISPR) | Identification of genes that modulate cellular sensitivity to this compound. | Uncovering of genetic pathways essential for this compound's activity. |

Exploration of Synergistic Effects with Other Investigational Compounds

The complexity of many diseases often necessitates combination therapies to achieve optimal therapeutic outcomes. Investigating the synergistic effects of this compound with other investigational or established therapeutic agents is a crucial next step. nih.govmdpi.commdpi.com Such studies could reveal combinations that enhance efficacy, overcome drug resistance, or reduce the required dosage of individual agents, thereby minimizing potential side effects. For instance, in the context of cancer, combining this compound with conventional chemotherapeutic agents or targeted therapies could lead to improved anti-tumor activity. mdpi.com

Development of Advanced Delivery Systems for Preclinical Applications

The physicochemical properties of this compound, such as its solubility and stability, may present challenges for its effective delivery in preclinical models. The development of advanced drug delivery systems can help overcome these limitations and enhance its therapeutic index. nih.govresearchgate.net Encapsulating this compound in nanoparticles, liposomes, or polymeric micelles could improve its bioavailability, prolong its circulation time, and enable targeted delivery to specific tissues or cells. These advanced formulations are essential for conducting meaningful in vivo studies to evaluate the efficacy and safety of this compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Table 2: Applications of AI and Machine Learning in this compound Research

| Application Area | AI/ML Tool | Potential Impact |

| Target Identification | Deep Learning, Network Analysis | Prediction of novel molecular targets and pathways. |

| Lead Optimization | Generative Adversarial Networks (GANs) | Design of this compound analogs with enhanced activity and selectivity. |

| Predictive Toxicology | Quantitative Structure-Activity Relationship (QSAR) models | Early prediction of potential toxicities, reducing late-stage failures. |

| Biomarker Discovery | Machine Learning classification algorithms | Identification of patient populations most likely to respond to this compound therapy. |

Bridging Gaps in Preclinical Understanding of this compound's Full Biological Spectrum

A comprehensive understanding of the full range of biological activities of this compound is currently lacking. While initial studies may have focused on a specific effect, it is crucial to explore its broader pharmacological profile. This includes a systematic evaluation of its effects on various cell types, organ systems, and disease models. High-throughput screening and phenotypic assays can be employed to uncover previously unknown biological activities. A more complete picture of this compound's biological spectrum will be instrumental in identifying its most promising therapeutic applications and potential off-target effects.

Q & A

Q. What are the standard methodologies for isolating Rhazidine from natural sources?

this compound is typically isolated using chromatographic techniques, such as column chromatography and preparative thin-layer chromatography (TLC), combined with solvent extraction. The process involves plant material extraction with polar solvents (e.g., methanol or ethanol), followed by fractionation and purification. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS), as demonstrated in its initial isolation from Aspidosperma species . Researchers must ensure purity (>95%) through high-performance liquid chromatography (HPLC) and provide full spectral data for novel isolates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Key techniques include:

- 1D/2D NMR : To assign proton and carbon signals and confirm stereochemistry.

- High-resolution MS (HRMS) : For precise molecular formula determination.

- Infrared (IR) spectroscopy : To identify functional groups (e.g., amine or aromatic moieties). Cross-referencing with existing literature (e.g., the 1967 structural elucidation study) is essential to validate findings . For reproducibility, experimental details (e.g., solvent systems, NMR frequencies) must be thoroughly documented in the main text or supplementary materials .

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

Detailed experimental protocols should include:

- Solvent ratios and extraction times .

- Column chromatography parameters (stationary phase, eluent gradients).

- Purity thresholds (e.g., HPLC retention times, spectral matches). Known compounds require literature citations for identity confirmation, while new isolates demand full spectral data and purity metrics .

Advanced Research Questions

Q. What challenges arise in resolving contradictory bioactivity data for this compound, and how can they be addressed?

Discrepancies in pharmacological results (e.g., varying IC50 values across studies) may stem from differences in assay conditions, cell lines, or compound purity. Methodological solutions include:

- Standardizing assay protocols (e.g., cell culture conditions, control compounds).

- Re-evaluating compound purity via orthogonal methods (HPLC, NMR).

- Applying frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and isolate variables . Contradictions should be analyzed systematically, prioritizing principal factors influencing outcomes .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity?

Synthetic approaches involve:

- Functional group modifications (e.g., acetylation, methylation) guided by structure-activity relationship (SAR) studies.

- Multi-step organic synthesis (e.g., reductive amination, cross-coupling reactions).

- Characterization of intermediates via MS and NMR at each step. Researchers must justify synthetic routes using mechanistic rationale and compare derivatives’ spectral data with parent compounds .

Q. How should researchers design experiments to interpret conflicting pharmacological mechanisms of this compound?

- Comparative dose-response studies across multiple models (e.g., in vitro vs. in vivo).

- Pathway-specific inhibitors to isolate target interactions.

- Meta-analysis frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to contextualize findings within existing literature . Contradictions should be mapped to experimental variables (e.g., species-specific metabolism) and discussed in the context of methodological limitations .

Methodological Guidelines

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Liquid chromatography-tandem MS (LC-MS/MS) : For high sensitivity and specificity.

- Calibration curves using certified reference standards.

- Matrix effect validation (e.g., spike-and-recovery tests in biological fluids). Detailed validation parameters (linearity, limit of detection) must be reported to ensure reproducibility .

Q. How can researchers systematically evaluate this compound’s potential for drug development despite inconsistent preclinical data?

- Systematic reviews : Use PRISMA guidelines to synthesize evidence and identify knowledge gaps .

- Dose optimization studies : To establish therapeutic windows and toxicity thresholds.

- Mechanistic studies : Employ omics technologies (proteomics, metabolomics) to elucidate molecular targets. Research questions should align with FINER criteria to ensure clinical relevance and feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products